10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate
Brand Name: Vulcanchem
CAS No.: 69195-77-3
VCID: VC0188645
InChI: InChI=1S/C21H16ClNO2S/c22-15-10-11-20-17(13-15)18(12-14-6-4-5-9-19(14)26-20)25-21(24)23-16-7-2-1-3-8-16/h1-11,13,18H,12H2,(H,23,24)
SMILES: C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)OC(=O)NC4=CC=CC=C4
Molecular Formula: C21H16ClNO2S
Molecular Weight: 381.9 g/mol

10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate

CAS No.: 69195-77-3

Main Products

VCID: VC0188645

Molecular Formula: C21H16ClNO2S

Molecular Weight: 381.9 g/mol

10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate - 69195-77-3

CAS No. 69195-77-3
Product Name 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate
Molecular Formula C21H16ClNO2S
Molecular Weight 381.9 g/mol
IUPAC Name (3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-phenylcarbamate
Standard InChI InChI=1S/C21H16ClNO2S/c22-15-10-11-20-17(13-15)18(12-14-6-4-5-9-19(14)26-20)25-21(24)23-16-7-2-1-3-8-16/h1-11,13,18H,12H2,(H,23,24)
Standard InChIKey FRUZYZZJDYXFNN-UHFFFAOYSA-N
SMILES C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)OC(=O)NC4=CC=CC=C4
Canonical SMILES C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)OC(=O)NC4=CC=CC=C4
PubChem Compound 3052654
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator